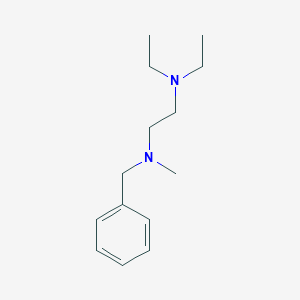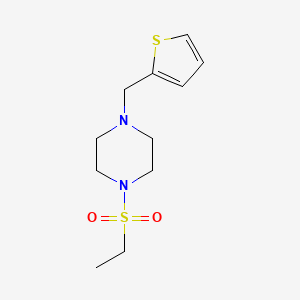![molecular formula C14H18ClNO3 B5691992 4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)
4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a morpholine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. In
Mechanism of Action
The mechanism of action of 4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, it has been found to bind to the dopamine transporter (DAT), which is a receptor that plays a key role in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine have been studied in detail. It has been found to reduce inflammation by inhibiting the activity of COX-2, which leads to a decrease in prostaglandin synthesis. It has also been found to induce apoptosis in cancer cells by inhibiting the activity of HDACs, which leads to a decrease in the expression of anti-apoptotic genes. In addition, it has been found to increase dopamine levels in the brain by binding to the DAT receptor.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine in lab experiments include its high potency, specificity, and selectivity. It has been found to have a low toxicity profile and is relatively easy to synthesize. However, its limitations include its limited solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is complex and not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine. One direction is to further explore its potential applications in the field of medicine, particularly in the treatment of neurodegenerative disorders. Another direction is to investigate its potential applications in the field of agriculture as a pesticide. Further studies are also needed to fully understand its mechanism of action and to develop more effective and specific derivatives of 4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine.
Synthesis Methods
The synthesis of 4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine has been achieved through various methods. One of the methods involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of triethylamine, followed by the reaction of the resulting product with morpholine. Another method involves the reaction of 4-chloro-3,5-dimethylphenol with acetyl chloride in the presence of sodium hydroxide, followed by the reaction of the resulting product with morpholine. Both methods have been found to be effective in synthesizing 4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine with high yields.
Scientific Research Applications
4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, it has been found to have potential applications in the field of agriculture as a pesticide.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10-7-12(8-11(2)14(10)15)19-9-13(17)16-3-5-18-6-4-16/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQSQUVLRPSBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-1-morpholinoethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol](/img/structure/B5691919.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691921.png)

![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)

![N-{2-[4-(hydroxymethyl)-1-piperidinyl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5691961.png)
![N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5691965.png)
![3-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5691971.png)

![4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5691985.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691995.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5692001.png)
